![molecular formula C35H56O14 B1236996 Chalcomycin CAS No. 20283-48-1](/img/structure/B1236996.png)
Chalcomycin
Overview
Description
Chalcomycin is a fermentation product of a culture of Streptomyces, now regarded as a new strain of Streptomyces bikiniensis . This organism differs from the description of S. bikiniensis given by Johnstone and Waksman (1948) in that it produces chalcomycin .
Synthesis Analysis
The gerGTII gene was previously characterized as a chalcosyltransferase gene involved in the biosynthesis of dihydochalcomycin . The glycosyltransferase gerGTI was identified as a deoxyallosyltransferase required for the glycosylation of D-mycinose sugar .
Molecular Structure Analysis
Chalcomycin is a 16-membered macrolide antibacterial, originally isolated from Streptomyces . The structures of dihydrochalcomycin, chalcomycin, and chalcomycin E were elucidated by detailed spectroscopic and X-ray crystallographic analysis .
Chemical Reactions Analysis
Chalcomycin and its derivatives have shown activities against Staphylococcus aureus with minimal inhibitory concentrations (MICs) of 32 µg/mL and 4 µg/mL, respectively . The fact that chalcomycin showed stronger activity against S. aureus than its derivatives indicated that the epoxy unit was important for antimicrobial activity .
Physical And Chemical Properties Analysis
Chalcomycin is a natural product or derivative with a molecular weight of 700.81 . It has 14 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 181.2 .
Scientific Research Applications
Antimicrobial Activity Against Staphylococcus aureus
Chalcomycin has been shown to exhibit significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating its potential as an effective antibacterial agent . This application is particularly relevant in the context of increasing antibiotic resistance, positioning chalcomycin as a candidate for new antibiotic development.
Efficacy Against Escherichia coli
Research indicates that chalcomycin also has activity against Escherichia coli, a common bacterium responsible for various infections . Its efficacy in this area could lead to the development of treatments for illnesses ranging from urinary tract infections to more severe intestinal diseases.
Candida albicans Inhibition
Chalcomycin’s applications extend to antifungal properties, particularly against Candida albicans, a fungus that causes yeast infections . Its ability to inhibit the growth of this pathogen underscores its potential in treating fungal infections.
Activity Against Aspergillus niger
Aspergillus niger is another fungus against which chalcomycin has shown inhibitory activity . This application is significant for addressing fungal infections that can lead to serious health complications, especially in immunocompromised individuals.
Structural Analysis for Drug Design
The detailed spectroscopic and X-ray crystallographic analysis of chalcomycin provides valuable insights for the structural design of new drugs . Understanding its structure-activity relationship is crucial for synthesizing novel compounds with enhanced antimicrobial properties.
Marine-Derived Streptomyces Research
Chalcomycin is isolated from marine-derived Streptomyces species, which opens up avenues for exploring marine microorganisms as sources of new antibiotics . The study of these organisms can lead to the discovery of other potent antimicrobial agents.
Comparative Studies with Other Macrolides
Chalcomycin’s structure and activity can be compared with other macrolides to understand the diversity in their antimicrobial mechanisms . Such comparative studies are essential for the development of macrolide antibiotics with different spectrums of activity.
Potential Treatment for Resistant Pathogens
Given its potent antimicrobial activity, chalcomycin could be explored as a treatment option for pathogens resistant to current antibiotics . This is a critical area of research in the face of the global challenge posed by antibiotic-resistant bacteria.
Mechanism of Action
Target of Action
Chalcomycin is primarily active against certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of Chalcomycin as low as 0.4 µg/ml .
Mode of Action
It is known that the antistaphylococcal potency of chalcomycin can be decreased by prior exposure of this compound to ethylene oxide . This suggests that groups essential for its antibacterial properties are susceptible to alkylation .
Biochemical Pathways
It is known that chalcomycin is a fermentation product of a culture ofStreptomyces bikiniensis . This organism produces Chalcomycin and has oblong spores .
Pharmacokinetics
It is known that chalcomycin is slightly soluble in water (to approximately 7 mg/ml), but more concentrated solutions can be prepared by dissolving the antibiotic in methanol or ethanol and diluting with water to 5-10% alcohol .
Result of Action
The result of Chalcomycin’s action is the inhibition of certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of Chalcomycin as low as 0.4 µg/ml .
Action Environment
The action of Chalcomycin is influenced by the environment in which it is used. For instance, Chalcomycin is a fermentation product of a culture of Streptomyces bikiniensis , suggesting that the production of Chalcomycin may be influenced by the conditions under which this organism is cultured. Furthermore, the solubility of Chalcomycin in water and alcohol suggests that the bioavailability and efficacy of this antibiotic may be influenced by the solvent in which it is dissolved .
Safety and Hazards
When handling chalcomycin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
(6E,14E)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGADJPDTCIJLO-JASOSIDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)/C=C/C3C(O3)C(C(OC(=O)/C=C/C2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20283-48-1 | |
Record name | CHALCOMYCIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.